molecular formula C20H13BrCl2N4O B11979570 6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 302904-09-2

6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11979570
CAS No.: 302904-09-2
M. Wt: 476.1 g/mol
InChI Key: APDFHICNEGDZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a high-purity chemical compound for research applications. It belongs to the class of pyrano[2,3-c]pyrazole derivatives, a scaffold identified in scientific literature as a core structure for developing novel allosteric inhibitors of the RalA GTPase . The RalA signaling pathway plays a critical role in carcinogenesis, tumor progression, and metastasis, making it an attractive target for targeted cancer therapy, particularly in cancers like hepatocellular carcinoma (HCC) where RalA is often overexpressed . Compounds with this specific scaffold are designed to bind to the RalA-GDP allosteric site, with the 2-amino and 3-cyanide groups on the pyran ring acting as key pharmacophores . This product is supplied as a dry powder. It is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive data on the biological evaluation of analogous compounds.

Properties

CAS No.

302904-09-2

Molecular Formula

C20H13BrCl2N4O

Molecular Weight

476.1 g/mol

IUPAC Name

6-amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H13BrCl2N4O/c1-10-17-18(14-7-4-12(22)8-16(14)23)15(9-24)19(25)28-20(17)27(26-10)13-5-2-11(21)3-6-13/h2-8,18H,25H2,1H3

InChI Key

APDFHICNEGDZPU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.

The synthesis of this compound typically involves multi-step organic reactions. The key steps may include:

  • Formation of the Dihydropyrano Core : This can be achieved through the reaction of appropriate aldehydes with malononitrile derivatives.
  • Introduction of Substituents : The bromophenyl and dichlorophenyl groups are introduced via electrophilic aromatic substitution or coupling reactions.

The compound's molecular formula is C19H14BrCl2N3C_{19}H_{14}BrCl_2N_3, with a molecular weight of approximately 392.14 g/mol.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Mechanism of Action : The compound may inhibit key enzymes involved in tumor proliferation, such as Aurora-A kinase and EGFR, which are crucial in cancer cell signaling pathways .
  • Case Study : A study demonstrated that pyrazole derivatives showed enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), particularly when combined with standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Pyrazole derivatives are known to possess activity against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways:

  • Research Findings : In vitro studies have shown that similar compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect .

Anti-inflammatory Effects

Inflammation is a critical factor in many chronic diseases, and compounds like this compound have been studied for their anti-inflammatory properties:

  • Mechanism : The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are involved in the inflammatory response .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of Aurora-A kinase and EGFR
AntimicrobialDisruption of bacterial cell wall synthesis
Anti-inflammatoryInhibition of COX-2 and pro-inflammatory cytokines

Scientific Research Applications

Biological Activities

Recent studies have highlighted several promising biological activities of 6-amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile:

Antimicrobial Activity

The compound has shown notable antibacterial properties against various pathogens. For instance, it was evaluated for its efficacy against strains of bacteria such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion tests .

Anticancer Potential

Research indicates that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. In vitro studies have demonstrated that it can induce apoptosis in breast cancer cell lines (e.g., MDA-MB-231), with IC50_{50} values indicating potent activity compared to standard chemotherapeutics like cisplatin .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties, making it a candidate for further development in treating inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of this compound:

Study FocusMethodologyFindings
Antibacterial ActivityAgar diffusion methodSignificant inhibition against E. coli and S. aureus
CytotoxicityMTT assay on MDA-MB-231 cellsIC50_{50} values indicate high potency compared to cisplatin
Anti-inflammatoryCytokine profiling in vitroReduction in TNF-alpha and IL-6 levels

Chemical Reactions Analysis

Reactivity of Halogenated Aromatic Systems

The bromine and chlorine atoms on the phenyl rings enable participation in cross-coupling reactions. Key pathways include:

Reaction TypeConditionsProducts/OutcomesYieldSource
Buchwald–Hartwig Amination Pd(OAc)₂/Xantphos, K₂CO₃, toluene, 110°CAryl-aminated derivatives65–72%
Suzuki–Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°CBiaryl-functionalized analogs58–64%
Nucleophilic Aromatic Substitution KOH, DMSO, 90°CHydroxyphenyl or alkoxy derivatives41–55%

Mechanistic Insights : The 4-bromophenyl group undergoes oxidative addition with palladium catalysts, while 2,4-dichlorophenyl exhibits lower reactivity due to steric hindrance from adjacent chlorine atoms .

Transformations Involving the Cyano Group

The carbonitrile group (-C≡N) participates in:

Reaction TypeConditionsProducts/OutcomesYieldSource
Hydrolysis to Carboxylic Acid H₂SO₄ (20%), reflux, 6 hr5-Carboxylic acid derivative88%
Reduction to Amine LiAlH₄, THF, 0°C → RT5-Aminomethyl product76%
Cycloaddition with NaN₃ CuI, DMF, 120°C, 12 hrTetrazolo[1,5-a]pyridine hybrid63%

Key Observation : Hydrolysis to the carboxylic acid proceeds efficiently under acidic conditions due to electron-withdrawing effects from the pyrazole ring.

Functionalization of the Amino Group

The primary amine (-NH₂) at position 6 engages in:

Reaction TypeConditionsProducts/OutcomesYieldSource
Acylation Ac₂O, pyridine, RT, 2 hr6-Acetamido derivative92%
Diazotization NaNO₂, HCl, 0°C → coupling with phenolAzo-coupled products51%
Schiff Base Formation Benzaldehyde, EtOH, Δ, 3 hrImine-functionalized compound68%

Notable Limitation : Steric hindrance from the adjacent methyl group at position 3 slows acylation kinetics compared to unmethylated analogs .

Ring-Opening and Rearrangement Reactions

The dihydropyrano ring undergoes selective transformations:

Reaction TypeConditionsProducts/OutcomesYieldSource
Acid-Catalyzed Ring Opening HCl (conc.), EtOH, reflux, 4 hrLinear pyrazole-carbonitrile79%
Oxidation to Pyran DDQ, CH₂Cl₂, RT, 12 hrAromatic pyrano[2,3-c]pyrazole62%

Structural Confirmation : Ring-opened products are characterized by disappearance of the C4-H singlet at δ 4.6–4.8 ppm in ¹H NMR.

Metal-Mediated Coordination Chemistry

The compound acts as a polydentate ligand:

Metal IonConditionsCoordination ModeApplicationSource
Cu(II)Methanol, RT, 2 hrN(pyrazole), O(pyran)Catalytic oxidation studies
Pd(II)DMF, 80°C, 6 hrN(amino), C≡NSuzuki coupling pre-catalyst

Spectroscopic Evidence : IR shifts in ν(C≡N) from 2,197 cm⁻¹ to 2,130–2,150 cm⁻¹ confirm metal coordination .

Photochemical and Thermal Stability

  • UV Irradiation (λ = 254 nm, 24 hr): Degrades to 4-bromobenzoic acid and dichlorophenyl fragments (HPLC-MS) .

  • Thermal Analysis (TGA): Decomposition onset at 218°C (N₂ atmosphere).

Biological Activity Modulation via Structural Modifications

Derivatives synthesized through above reactions show enhanced pharmacological profiles:

Derivative TypeIC₅₀ (HepG2 cells)TargetSource
Tetrazolo-cycloadduct1.8 μMRalA GTPase inhibition
Carboxylic acid analog12.4 μMCOX-2 inhibition

This compound’s reactivity profile enables tailored modifications for applications in medicinal chemistry and materials science. Strategic functionalization of its halogenated aromatics, cyano group, and amino moiety allows access to structurally diverse analogs with optimized properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogous pyranopyrazole derivatives is outlined below:

Table 1: Structural and Physical Properties

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR, δ ppm) Reference ID
6-Amino-1-(4-bromophenyl)-4-(2,4-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 1: 4-BrPh; 4: 2,4-Cl₂Ph Data not reported - - -
6-Amino-3-methyl-4-(4-bromophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5f) 4: 4-BrPh 179–180 >90 12.14 (s, 1H), 7.51 (d, J = 8 Hz, 2H)
6-Amino-4-(2,4-dimethoxy-phenyl)-3-methyl-1-p-tolyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4: 2,4-(OMe)₂Ph; 1: p-tolyl - - -
6-Amino-3-methyl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile 4: 3,4,5-(OMe)₃Ph - - Dihedral angle: 87.05° (pyrazole vs. aryl)
6-Amino-4-(4-fluorophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (5d) 4: 4-FPh 244–245 96 12.08 (s, 1H), 7.12–7.20 (m, 4H)

Key Observations :

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilic aromatic substitution but may reduce solubility. The dichlorophenyl group in the target compound likely increases steric hindrance compared to monohalogenated analogs . Methoxy groups (e.g., 2,4-dimethoxy in ) improve solubility but may reduce metabolic stability due to demethylation pathways.

Synthetic Efficiency :

  • Yields >90% are achieved for halogenated derivatives (e.g., 5f, 5d) via one-pot multicomponent reactions (MCRs) .
  • Green methods using lime juice or urea as catalysts offer eco-friendly alternatives .

Spectral Trends :

  • The ¹H NMR signal at δ ~12 ppm corresponds to the pyrazole NH proton, consistent across derivatives .
  • Aromatic protons in halogenated analogs resonate downfield (δ 7.12–7.57) compared to methoxy-substituted compounds (δ 6.87–6.98) .

Key Observations :

Halogenation and Bioactivity: Chlorine/bromine substituents (e.g., 4-bromo in , 5-chloro in ) correlate with enhanced antimicrobial and receptor-binding activities due to increased lipophilicity. The dichlorophenyl group in the target compound may improve target affinity compared to mono-halogenated analogs.

Q & A

Q. What are the standard synthetic protocols for preparing this pyranopyrazole derivative, and how do reaction conditions influence yield?

The compound is synthesized via multicomponent reactions (MCRs) using aldehydes, malononitrile, hydrazine hydrate, and substituted acetophenones. Key protocols include:

  • Ionic liquid catalysis : Using [Et₃NH][HSO₄] under solvent-free conditions at 60–80°C achieves yields >85% .
  • Aqueous medium synthesis : Reactions in water with urea as a catalyst at room temperature yield ~89% .
  • Microwave-assisted methods : Reduce reaction time from hours to minutes while maintaining yields >90% .
    Optimization tip: Electron-withdrawing substituents (e.g., bromo, chloro) on aryl groups require longer reaction times (6–8 hrs) compared to electron-donating groups (4–5 hrs) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR spectroscopy : Confirm NH₂ (3400–3425 cm⁻¹) and CN (2200 cm⁻¹) stretches .
  • ¹H/¹³C NMR : Key signals include:
    • NH₂ protons at δ 6.02 (br s) .
    • Pyran ring CH at δ 4.56 (s) .
    • Aromatic protons at δ 7.11–7.57 (d, J = 8 Hz) for bromophenyl groups .
  • HRMS : Molecular ion peaks (e.g., m/z 331.0116 for bromophenyl derivatives) .

Q. How do substituents on the aryl groups affect melting points and solubility?

  • Electron-withdrawing groups (Br, Cl) : Increase melting points (e.g., 179–180°C for 4-bromophenyl vs. 211–212°C for 4-methoxyphenyl) due to enhanced crystal packing .
  • Solubility : Bromo/dichloro derivatives are sparingly soluble in ethanol but soluble in DMSO or DMF .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR shifts (e.g., δ 4.56 vs. δ 4.88 for pyran CH) arise from substituent electronic effects. Strategies include:

  • Density Functional Theory (DFT) : Calculate optimized geometries and compare experimental vs. theoretical ¹³C NMR shifts (error margin <2 ppm) .
  • Hammett plots : Correlate substituent σ values with chemical shifts to predict electronic effects .

Q. What strategies optimize regioselectivity in MCRs for analogs with mixed halogen substituents?

  • Catalyst screening : [Et₃NH][HSO₄] enhances regioselectivity for 4-aryl substitution over 2-aryl by stabilizing intermediates via H-bonding .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor 4-substitution (90% selectivity) vs. non-polar solvents (60%) .
  • Temperature control : Reactions at 60°C reduce side products (e.g., dimerization) by 30% .

Q. How do steric effects from 2,4-dichlorophenyl vs. 4-bromophenyl groups influence biological activity?

  • Molecular docking : The 2,4-dichlorophenyl group increases binding affinity to cytochrome P450 enzymes (ΔG = -8.2 kcal/mol) due to hydrophobic interactions .
  • In vitro assays : Chloro derivatives show 2× higher antimicrobial activity (MIC = 12.5 µg/mL) than bromo analogs (MIC = 25 µg/mL) against S. aureus .

Q. What crystallographic parameters validate the dihydropyrano[2,3-c]pyrazole core?

  • X-ray diffraction : Bond distances (C3–C8 = 1.52 Å) and angles (N2–C3–C8 = 121.06°) confirm the fused pyranopyrazole structure .
  • Packing analysis : π-π stacking between aryl groups (3.8 Å spacing) stabilizes the crystal lattice .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.